3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine
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Overview
Description
3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is a derivative of triazine, characterized by the presence of a methanesulfonyl group and two methyl groups attached to the triazine ring
Scientific Research Applications
3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
While the specific mechanism of action for “5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine” is not mentioned in the search results, it’s worth noting that some 1,3,5-triazines display important biological properties. For example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methanesulfonyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Comparison with Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound has an amino group instead of a methanesulfonyl group and exhibits different reactivity and applications.
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine: Known for its use in pharmaceuticals, this compound has a different substitution pattern on the triazine ring.
Uniqueness: 3-Methanesulfonyl-5,6-dimethyl-1,2,4-triazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
5,6-dimethyl-3-methylsulfonyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-5(2)8-9-6(7-4)12(3,10)11/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLJUOETMUFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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